molecular formula C12H8FNO3 B8030648 1-Fluoro-2-(4-nitrophenoxy)benzene

1-Fluoro-2-(4-nitrophenoxy)benzene

Cat. No. B8030648
M. Wt: 233.19 g/mol
InChI Key: ZLVANJFVMCRFOS-UHFFFAOYSA-N
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Description

1-Fluoro-2-(4-nitrophenoxy)benzene is a useful research compound. Its molecular formula is C12H8FNO3 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-2-(4-nitrophenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-(4-nitrophenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Fluorinated Compounds :

    • The synthesis of various fluorine-containing compounds, like 3-Fluoro-4-nitrophenol and 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one, demonstrates the applications of fluorinated aromatic compounds in chemical synthesis and their potential for creating novel substances with specific properties (Zhang Zhi-de, 2011); (Huang Ming-zhi, 2006).
  • Development of High-Performance Polymers :

    • Research into the development of novel fluorine-containing polyetherimide using compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene shows the role of fluorinated aromatic compounds in creating advanced materials with specific properties like thermal stability and dielectric characteristics (Yu Xin-hai, 2010).
  • Applications in Liquid Crystals :

    • Studies on mesomorphic properties of compounds like phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, which include laterally fluoro-substituted variants, highlight the importance of such compounds in the field of liquid crystals (R. Dabrowski et al., 1995).
  • Chemical Analysis and Sensor Development :

    • The use of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a derivatization reagent for the determination of biogenic amines in wines showcases the potential application of fluorinated aromatic compounds in analytical chemistry and sensor technology (A. Jastrzębska et al., 2016).
  • Electron Spin Resonance Studies :

    • Research on the electron spin resonance of fluorine-substituted nitro-aromatic anion radicals, involving compounds like 2-fluoro-nitro-benzene and 4-fluoro-2-nitro-phenol, provides insights into the properties of these radicals, which can be critical in understanding chemical reactions at a molecular level (P. Fischer & H. Zimmermann, 1968).

properties

IUPAC Name

1-fluoro-2-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVANJFVMCRFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(4-nitrophenoxy)benzene

Synthesis routes and methods I

Procedure details

Into a 100 mL 3-necked round-bottom flask, was placed a solution of 2-fluorophenol (2.6 g, 23.19 mmol, 1.00 equiv) in N,N-dimethylformamide (30 mL) and CuCl (2.2 g, 2.41 equiv). This was followed by the addition of sodium hydride (1.34 g, 55.83 mmol, 0.86 equiv) in portions and then 1-fluoro-4-nitrobenzene (2.8 g, 19.84 mmol, 0.67 equiv). The resulting solution was stirred for 5 h at 100° C. in an oil bath and the resulting solution was diluted with water/ice. The aqueous mixture was extracted with ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was loaded onto a silica gel column and elution with ethyl acetate/petroleum ether (1:100) gave 1.7 g (31%) of 1-(2-fluorophenoxy)-4-nitrobenzene as a light yellow solid.
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2.6 g
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1.34 g
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30 mL
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2.2 g
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Synthesis routes and methods II

Procedure details

Prepare the title compound in the manner analogous to the procedure set fourth in example E-221 using 4-fluoro-nitrobenzene and 2-fluorophenol (heat 2 hours at 60° C.). Purify the material by silica gel chromatography (Prep. 2000) eluting with methylene chloride/hexane 1:1 to provide the title compound as a yellow solid. Mass spectrum (m/e): 233.1 (M*). (Bruker 300) 1H NMR (CDCl3) 8.17-8.22 (2H, d), 7.14-7.28 (4H, m), 6.96-700 (2H, d).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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